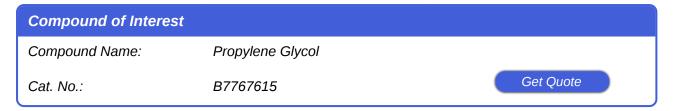


## A Critical Review of Propylene Glycol as a Pharmaceutical Excipient Compared to Alternatives

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For Researchers, Scientists, and Drug Development Professionals

**Propylene glycol** (PG) has long been a workhorse in the pharmaceutical industry, valued for its versatility as a solvent, humectant, preservative, and stabilizer.[1][2][3] However, formulation scientists are increasingly scrutinizing its role, weighing its benefits against those of alternative excipients. This guide provides a critical comparison of **propylene glycol** with three common alternatives: glycerol, polyethylene glycols (PEGs), and sorbitol. The following sections delve into their comparative performance, supported by available experimental data, and outline the methodologies used to generate such data.

# Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate excipient is fundamentally guided by its physicochemical properties. The table below summarizes key quantitative data for **propylene glycol** and its alternatives.



Property	Propylene Glycol	Glycerol	Polyethylene Glycol (PEG 400)	Sorbitol
Molecular Formula	C3H8O2[1]	СзНвОз	H(OCH2CH2)nO H (n ≈ 8-9)	C6H14O6
Molecular Weight ( g/mol )	76.09[1]	92.09	~400	182.17
Appearance	Clear, colorless, viscous liquid[1] [2]	Clear, colorless, syrupy liquid	Clear, viscous liquid	White, crystalline powder
Viscosity (at 25°C, mPa·s)	~45	~950	~112	-
Hygroscopicity (Water Sorption at 80% RH, % by weight)	52.3[4]	~100[4]	Data not available	Highly hygroscopic[5]
Boiling Point (°C)	188.2[1]	290	Decomposes	296
Melting Point (°C)	-59[1]	17.9	4-8	95

# Performance as a Pharmaceutical Excipient: Experimental Data

The true measure of an excipient's utility lies in its performance within a formulation. This section presents experimental data comparing **propylene glycol** to its alternatives in key areas of pharmaceutical development.

#### **Drug Solubility Enhancement**

The ability of an excipient to solubilize an active pharmaceutical ingredient (API) is often a critical factor.

Table 2: Comparative Solubilization of Valdecoxib



Cosolvent	Solubilization Power (σ)
Propylene Glycol	1.5
Glycerol	1.1
Polyethylene Glycol 400	1.8

Data adapted from a study on the solubility of valdecoxib in aqueous solutions of cosolvents at 298.15 K.

In a study investigating the solubility of benzodiazepines, including diazepam and clonazepam, it was found that increasing the volume fraction of cosolvents like ethanol, **propylene glycol**, and polyethylene glycol 200 generally resulted in an increase in solubility.[6][7][8]

#### **Drug Stability**

Excipients play a crucial role in maintaining the stability of the API throughout the product's shelf life.

One study compared the stabilizing effect of ethanol, glycerol, and **propylene glycol** on phenobarbital sodium. The results indicated that ethanol had the maximum stabilization effect, followed by **propylene glycol** and then glycerol, when compared to the stability in water alone. Another study showed that in the presence of hydrophobic solvents, glycerol was a better stabilizer for the enzyme trypsin, whereas sorbitol was more effective in the presence of hydrophilic solvents.[9] Research has also indicated that sorbitol, due to its high hygroscopicity and water retention capacity, can effectively prevent the hydrolysis of simvastatin in tablets.[5] [10]

#### **Percutaneous Absorption Enhancement**

For topical and transdermal formulations, the excipient's ability to enhance the penetration of the API through the skin is paramount.

A comparative study on the percutaneous absorption of cetirizine hydrochloride from gel formulations found that both **propylene glycol** and polyethylene glycol could be successfully used in combination as permeation enhancers.[11][12] Another study focusing on cannabidiol



(CBD) demonstrated that a mixture of **propylene glycol** and water (80/20 v/v) was the most effective vehicle for enhancing CBD's skin permeation rate and retention.[13]

## **Experimental Protocols**

To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed.

#### **Drug Solubility Determination (Shake-Flask Method)**

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

- Preparation: An excess amount of the drug is added to a flask containing the excipient or solvent system under investigation.
- Equilibration: The flask is sealed and agitated in a constant temperature bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sampling and Analysis: After equilibration, the suspension is filtered to remove the
  undissolved solid. The concentration of the dissolved drug in the filtrate is then determined
  using a suitable analytical method, such as High-Performance Liquid Chromatography
  (HPLC) with UV detection.

## Drug Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active drug concentration and the increase in degradation products over time.

- Method Development: An HPLC method is developed to separate the parent drug from all
  potential degradation products. This often involves optimizing the mobile phase composition,
  column type, and detector wavelength.
- Forced Degradation Studies: The drug product is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.



• Stability Study: The drug product is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Samples are withdrawn at specified time points and analyzed using the validated stability-indicating HPLC method.

#### In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a standard apparatus for assessing the in vitro permeation of drugs through a membrane, often excised human or animal skin.[14][15]

- Membrane Preparation: The skin membrane is carefully prepared and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Formulation Application: A known quantity of the topical formulation is applied to the surface of the membrane in the donor chamber.
- Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C to mimic skin surface temperature). The receptor medium is continuously stirred.
- Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
- Analysis: The concentration of the drug in the collected samples is quantified using a sensitive analytical method like HPLC or LC-MS/MS.

#### **Visualizing Key Concepts**

To further aid in the understanding of the selection and application of these excipients, the following diagrams illustrate important processes and relationships.



#### Sorbitol

(2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol (C6H14O6)

Polyethylene Glycol (PEG 400)

Poly(oxyethylene) H(OCH2CH2)nOH

Glycerol

Propane-1,2,3-triol (C3H8O3)

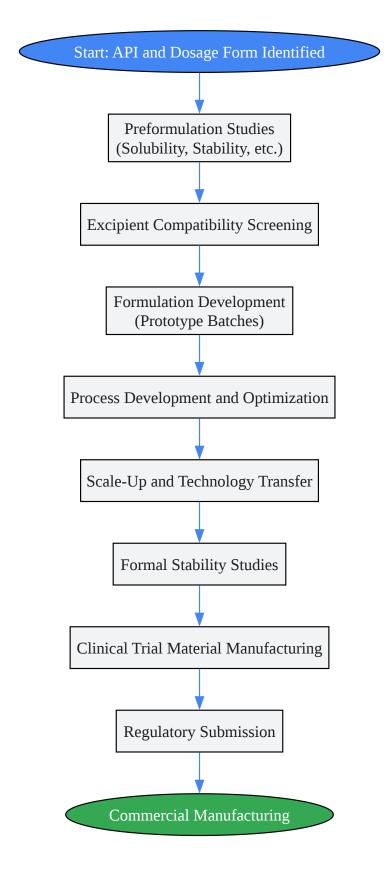
Propylene Glycol

Propane-1,2-diol (C3H8O2)

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Figure 1: Chemical Structures of Excipients

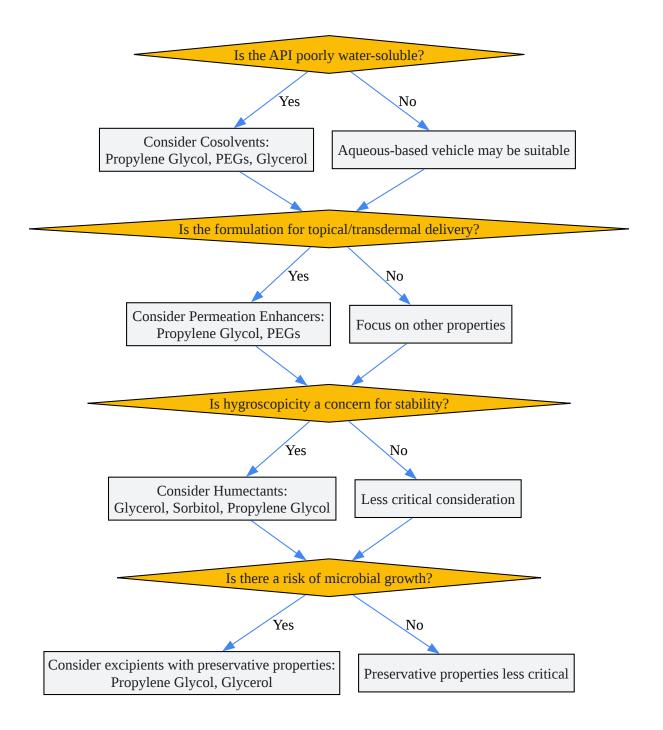




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Figure 2: Generalized Drug Development Workflow





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Figure 3: Decision Tree for Excipient Selection



#### **Safety and Regulatory Considerations**

**Propylene glycol** is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and is a well-established pharmaceutical excipient.[3] However, concerns regarding its potential for toxicity, particularly at high doses or in specific patient populations such as neonates and patients with renal impairment, have been raised. [16] Adverse effects can include central nervous system depression, hyperosmolality, and lactic acidosis.

Glycerol also has a long history of safe use in pharmaceuticals and is considered non-toxic.[16] PEGs are generally considered biocompatible, but there is evidence that they can sometimes elicit an immune response, leading to the production of anti-PEG antibodies, which may affect the efficacy and safety of PEGylated drugs.[17] Sorbitol is widely used in oral pharmaceuticals, but it can have a laxative effect at high doses and has been shown in some cases to alter the absorption and bioavailability of certain drugs.[18]

#### Conclusion

The choice between **propylene glycol** and its alternatives is a multifaceted decision that requires careful consideration of the specific API, the desired dosage form, and the target patient population. While **propylene glycol** remains a valuable and versatile excipient, alternatives such as glycerol, PEGs, and sorbitol offer distinct advantages in certain applications. Glycerol is a superior humectant, PEGs can be tailored for specific drug delivery applications, and sorbitol provides sweetness and can act as a stabilizer. A thorough understanding of the comparative physicochemical properties, performance data, and safety profiles is essential for making an informed and scientifically sound decision in pharmaceutical formulation development. This guide serves as a foundational resource to aid researchers in this critical selection process.

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